3-[6-(hydroxymethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione
Description
3-[6-(hydroxymethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione is a complex organic compound that features a piperidine ring fused with an isoindoline structure. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications.
Properties
CAS No. |
2803882-16-6 |
|---|---|
Molecular Formula |
C14H14N2O4 |
Molecular Weight |
274.27 g/mol |
IUPAC Name |
3-[5-(hydroxymethyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C14H14N2O4/c17-7-8-1-2-9-6-16(14(20)10(9)5-8)11-3-4-12(18)15-13(11)19/h1-2,5,11,17H,3-4,6-7H2,(H,15,18,19) |
InChI Key |
FHXJRFUBKKGFJA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=C(C=C3)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[6-(hydroxymethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as palladium or rhodium complexes to facilitate the cyclization and hydrogenation steps .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions to enhance yield and efficiency. The use of advanced catalytic systems and optimized reaction conditions can significantly reduce production costs and time .
Chemical Reactions Analysis
Types of Reactions
3-[6-(hydroxymethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the piperidine or isoindoline rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures and pressures to ensure high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-[6-(hydroxymethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[6-(hydroxymethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure with a six-membered ring containing one nitrogen atom.
Isoindoline: A related compound with a fused benzene and pyrrolidine ring.
Piperidinones: Compounds with a piperidine ring and a ketone functional group.
Uniqueness
What sets 3-[6-(hydroxymethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione apart is its unique combination of the piperidine and isoindoline structures, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Biological Activity
3-[6-(hydroxymethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione, also known as a derivative of isoindoline, has garnered attention for its potential biological activities. This compound features a unique structure that may interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C14H15N3O3
- Molecular Weight : 273.29 g/mol
- CAS Number : 1010100-28-3
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. The isoindoline moiety is believed to play a crucial role in these interactions, influencing the compound's pharmacokinetic properties and overall efficacy in biological systems.
Anticancer Properties
Recent studies have highlighted the anticancer potential of 3-[6-(hydroxymethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione. In vitro assays have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Effect on Cell Viability (%) |
|---|---|---|
| Jurkat (T-cell leukemia) | <10 | 75% necrosis after 24h |
| C91 (HTLV-1 infected) | <10 | Significant reduction |
| MT2 (HTLV infected) | <10 | Cytotoxic effects observed |
These findings suggest that the compound may induce apoptosis or necrosis in cancer cells, making it a candidate for further development as an anticancer agent .
Neuroprotective Effects
Additionally, there is emerging evidence that compounds similar to 3-[6-(hydroxymethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione exhibit neuroprotective properties. Research indicates that these compounds can modulate pathways involved in neurodegeneration, potentially offering therapeutic benefits in conditions such as Alzheimer's disease and Parkinson's disease .
Study on Anticancer Activity
In a controlled study assessing the efficacy of this compound against various cancer types, researchers observed significant cytotoxicity in leukemia cells. The study reported an IC50 value of less than 10 µM across multiple tests, indicating strong potency against malignant cells .
Neuroprotective Mechanism Exploration
Another study focused on the neuroprotective mechanisms of similar isoindoline derivatives. The results indicated that these compounds could protect neuronal cells from oxidative stress-induced damage by enhancing antioxidant defenses and modulating apoptotic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
